molecular formula C16H10O4 B3029627 9,10-Anthracenedicarboxylic acid CAS No. 73016-08-7

9,10-Anthracenedicarboxylic acid

Cat. No.: B3029627
CAS No.: 73016-08-7
M. Wt: 266.25 g/mol
InChI Key: FDFGHPKPHFUHBP-UHFFFAOYSA-N
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Description

9,10-Anthracenedicarboxylic acid is an anthracene-based dicarboxylic compound with the molecular formula C16H10O4. It is characterized by a larger conjugating π-system, which enables the development of fluorescent materials. This compound exhibits interesting magnetic and luminescent properties and can be used as a bridging carboxylic acid ligand with steric bulk due to the presence of its anthracene ring .

Biochemical Analysis

Biochemical Properties

9,10-Anthracenedicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of highly porous nanotubular and ultramicroporous metal-organic frameworks (MOFs) for greener applications like hydrogen storage, methane storage, and gas separation . This compound interacts with various enzymes and proteins, facilitating the development of fluorescent materials due to its larger conjugating π-system . The nature of these interactions often involves the binding of this compound to specific sites on the enzymes or proteins, leading to changes in their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the luminescent properties of this compound can be utilized in imaging techniques to study cellular processes in real-time. Additionally, its role in the formation of MOFs can impact cellular metabolism by altering the availability of essential gases like hydrogen and methane .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s larger conjugating π-system allows it to interact with various biomolecules, leading to the development of fluorescent materials. These interactions can result in the inhibition or activation of specific enzymes, thereby modulating biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term in vitro and in vivo studies are essential to understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the development of fluorescent materials and facilitating gas storage . At higher doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for specific applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in the formation of MOFs can influence metabolic pathways by altering the availability of essential gases like hydrogen and methane . Additionally, this compound may interact with specific enzymes to modulate their activity, thereby affecting overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . The transport and distribution of this compound are crucial for its role in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows this compound to interact with specific biomolecules and modulate cellular processes . Understanding the subcellular localization of this compound is crucial for its application in biochemical and cellular studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedicarboxylic acid typically involves the oxidation of anthracene followed by a carboxylation reaction. One method includes dissolving anthracene in a hydrogen bromide solution and an acetic acid solution, adding trioxymethylene and N,N,N-trimethyl-1-tetradecyl ammonium bromide, and reacting under the protection of nitrogen to obtain a first intermediate. This intermediate is then dissolved in dimethyl sulfoxide, and a mixed solution of sodium ethoxide and 2-nitropropane is added dropwise. After chromatographic separation, a second intermediate is obtained. Finally, a mixed solvent, sulfamic acid, and sodium chlorite are added to the second intermediate to react, followed by extraction, drying, and filtering to obtain the solid this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidation and carboxylation reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the anthracene ring.

    Substitution: Substitution reactions can occur at the carboxylic acid groups or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, dimethyl sulfoxide, sodium ethoxide, and various acids and bases. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring .

Scientific Research Applications

9,10-Anthracenedicarboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

anthracene-9,10-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFGHPKPHFUHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20410925
Record name 9,10-Anthracenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73016-08-7
Record name 9,10-Anthracenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20410925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73016-08-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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